molecular formula C11H8BrF3O3 B7963980 Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate

Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B7963980
M. Wt: 325.08 g/mol
InChI Key: DJGXQDHKLXYCKA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the following steps:

    Bromination: The starting material, 2-bromo-6-(trifluoromethoxy)benzaldehyde, is prepared by brominating 2-(trifluoromethoxy)benzaldehyde.

    Knoevenagel Condensation: The brominated aldehyde undergoes a Knoevenagel condensation with methyl acrylate in the presence of a base such as piperidine or pyridine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ester group, to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its functional groups that can be further modified.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate depends on its application. In pharmaceuticals, it may act as a precursor that undergoes metabolic transformations to produce active compounds. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting molecules, improving their pharmacokinetic properties.

Comparison with Similar Compounds

  • Methyl (2E)-3-[2-chloro-6-(trifluoromethoxy)phenyl]prop-2-enoate
  • Methyl (2E)-3-[2-fluoro-6-(trifluoromethoxy)phenyl]prop-2-enoate

Comparison:

  • Uniqueness: The presence of the bromine atom in Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
  • Reactivity: The bromine derivative is generally more reactive than the chloro and fluoro derivatives due to the weaker carbon-bromine bond.
  • Applications: While all these compounds can be used in similar applications, the specific reactivity of the bromine derivative may make it more suitable for certain synthetic pathways.

Properties

IUPAC Name

methyl (E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O3/c1-17-10(16)6-5-7-8(12)3-2-4-9(7)18-11(13,14)15/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXQDHKLXYCKA-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC=C1Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.